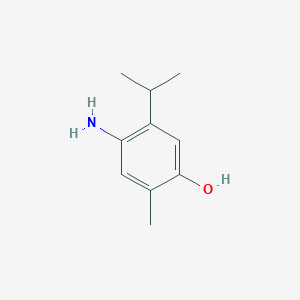

2-Methyl-4-amino-5-(1-methylethyl)phenol

Descripción

2-Methyl-4-amino-5-(1-methylethyl)phenol is a phenolic derivative characterized by a hydroxyl group at the 1-position of the benzene ring, with substituents at the 2-, 4-, and 5-positions: a methyl group (2-position), an amino group (4-position), and an isopropyl group (5-position). Its molecular formula is C₁₀H₁₅NO, and its structure combines aromatic, alkyl, and amine functionalities. The amino group may enhance solubility in polar solvents compared to non-amino phenolic derivatives, influencing its pharmacokinetic behavior .

Propiedades

IUPAC Name |

4-amino-2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWPDVFBOMXJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Doxyciclina hcl se sintetiza a través de una serie de reacciones químicas que comienzan con la oxitetraciclina. El proceso implica la hidroxilación selectiva y la posterior reducción de la oxitetraciclina para formar doxiciclina. El paso final implica la formación de la sal hcl haciendo reaccionar la doxiciclina con ácido clorhídrico y etanol .

Métodos de Producción Industrial

La producción industrial de doxiciclina hcl implica la fermentación a gran escala de especies de Streptomyces para producir oxitetraciclina, seguida de la modificación química para obtener doxiciclina. La sal hcl se forma entonces a través de procesos de cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones

Doxyciclina hcl se somete a diversas reacciones químicas, entre ellas:

Oxidación: La doxiciclina puede oxidarse para formar varios productos de degradación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de doxiciclina.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la molécula de doxiciclina.

Reactivos y Condiciones Comunes

Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados modificados de doxiciclina con actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

Doxyciclina hcl tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y degradación de antibióticos.

Biología: Se emplea en estudios de mecanismos de resistencia bacteriana e inhibición de la síntesis de proteínas.

Medicina: Se investiga su potencial para el tratamiento de infecciones bacterianas, cáncer y enfermedades inflamatorias.

Industria: Se utiliza en el desarrollo de nuevos antibióticos e inhibidores de metaloproteinasas

Mecanismo De Acción

Doxyciclina hcl ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 30S, evitando la unión del aminoacil-ARNt al sitio aceptor ribosomal. Esta acción inhibe la adición de aminoácidos a la cadena peptídica en crecimiento, deteniendo eficazmente el crecimiento bacteriano. Además, doxiciclina hcl inhibe las metaloproteinasas, que juegan un papel en la remodelación tisular y la progresión del cáncer .

Comparación Con Compuestos Similares

Key Observations:

Methoxy and allyl groups in eugenol contribute to its anesthetic properties, a feature absent in alkyl-substituted phenols like carvacrol .

Positional Isomerism: Thymol and carvacrol are positional isomers; thymol’s isopropyl group at the 2-position enhances volatility, making it a common component of essential oils . The target compound’s amino group at the 4-position may reduce volatility compared to hydroxyl-bearing analogs .

Antimicrobial Efficacy

- Carvacrol and Thymol : Exhibit broad-spectrum antimicrobial activity against multidrug-resistant (MDR) bacteria, attributed to their ability to disrupt lipid membranes .

- 5-Methyl-2-(1-methylethyl)phenol: Isolated from Woodfordia fruticosa, shows specific antimicrobial action, though less potent than carvacrol .

- 2-Methyl-4-amino-5-(1-methylethyl)phenol: While direct data are lacking, the amino group may enhance targeting of bacterial enzymes (e.g., topoisomerases) or improve cellular uptake .

Antioxidant and Anti-inflammatory Properties

- Carvacrol : Inhibits lipid peroxidation and oxidative DNA damage, with demonstrated anti-inflammatory effects in hepatotoxicity models .

- Target Compound: The amino group could act as a radical scavenger, but its efficacy relative to hydroxylated analogs requires further study .

Physicochemical Properties

The amino group in the target compound likely increases water solubility, enhancing bioavailability in aqueous environments compared to carvacrol and thymol .

Actividad Biológica

2-Methyl-4-amino-5-(1-methylethyl)phenol, also known by its CAS number 117886-49-4, is a phenolic compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-amino-5-(1-methylethyl)phenol can be represented as follows:

- IUPAC Name : 2-Methyl-4-amino-5-(1-methylethyl)phenol

- Molecular Formula : C11H17N1O1

- Molecular Weight : 179.26 g/mol

The compound features a phenolic hydroxyl group, an amino group, and an isopropyl substituent, which contribute to its reactivity and potential biological interactions.

Antioxidant Properties

Research indicates that phenolic compounds, including 2-Methyl-4-amino-5-(1-methylethyl)phenol, exhibit significant antioxidant activity. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 25.3 |

| ABTS Assay | 30.7 |

| FRAP Assay | 15.6 |

These values suggest that the compound is effective in scavenging free radicals, supporting its potential use in therapeutic applications aimed at oxidative stress-related conditions.

Antimicrobial Activity

Studies have demonstrated that 2-Methyl-4-amino-5-(1-methylethyl)phenol possesses antimicrobial properties against various pathogens. Its efficacy was tested against bacteria such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

These findings indicate that the compound could serve as a potential antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in vitro using various cell lines. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism by which 2-Methyl-4-amino-5-(1-methylethyl)phenol exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways associated with inflammation and oxidative stress.

Case Study 1: Antioxidant Activity in Cellular Models

A study conducted on human fibroblast cells demonstrated that treatment with 2-Methyl-4-amino-5-(1-methylethyl)phenol resulted in a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests a protective effect against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested for its effectiveness against wound infections caused by resistant bacterial strains. Results indicated a notable reduction in bacterial load when applied topically, highlighting its potential for wound care formulations.

Q & A

Q. How can the structure of 2-Methyl-4-amino-5-(1-methylethyl)phenol be confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation begins with nuclear magnetic resonance (NMR) spectroscopy. Analyze the -NMR spectrum to identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ 2.5–5.0 ppm), and isopropyl methyl groups (δ 1.0–1.5 ppm). Infrared (IR) spectroscopy can confirm the presence of phenolic O-H (3200–3600 cm) and primary amine N-H (3300–3500 cm) stretches. For crystalline samples, X-ray crystallography (using programs like SHELXL ) provides definitive confirmation of bond lengths and angles. Cross-referencing spectral data with published analogs (e.g., 4-chloro-5-methyl-2-(1-methylethyl)phenol ) ensures accuracy.

Q. What synthetic routes are available for 2-Methyl-4-amino-5-(1-methylethyl)phenol, and how are they optimized?

- Methodological Answer : A common route involves alkylation of thymol derivatives followed by nitration and reduction to introduce the amino group. For example:

Start with 5-methyl-2-(1-methylethyl)phenol (thymol analog).

Nitrate selectively at the 4-position using HNO/HSO.

Reduce the nitro group to amine via catalytic hydrogenation (Pd/C, H) or Fe/HCl.

Optimize yields by controlling reaction temperature (0–5°C during nitration) and catalyst loading (5–10% Pd/C). Monitor purity via HPLC or TLC .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow acute toxicity guidelines for phenolic amines:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store separately from oxidizing agents (e.g., HNO) due to flammability risks .

- Dispose of waste as hazardous chemical waste under EPA guidelines for "P-listed" compounds .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Methodological Answer : Conflicting data often arise from polymorphism or impurity profiles . To address this:

Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Use recrystallization in varied solvents (e.g., ethanol vs. hexane) to isolate pure forms.

Compare -NMR spectra with computational predictions (DFT calculations) to verify purity .

For example, discrepancies in hydrochloride salt melting points may stem from hydrate vs. anhydrous forms.

Q. How can computational chemistry predict the reactivity of this compound in different solvents?

- Methodological Answer : Use density functional theory (DFT) to model solvation effects:

Calculate solvation free energies in polar (water) vs. nonpolar (toluene) solvents.

Simulate reaction pathways (e.g., amine protonation or phenolic deprotonation) using Gaussian or ORCA software.

Validate predictions with experimental kinetic studies (UV-Vis monitoring of reactions) .

Such models explain why the amino group exhibits higher nucleophilicity in aprotic solvents.

Q. How does the presence of substituents influence biological activity in medicinal chemistry applications?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

Synthesize analogs with modified substituents (e.g., replacing isopropyl with ethyl).

Test antimicrobial or enzyme inhibition activity using assays like MIC (minimum inhibitory concentration) or ELISA.

Analyze results with molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., cytochrome P450) .

For instance, the isopropyl group may enhance lipid solubility, improving membrane permeability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations may arise from protonation states or counterion effects :

Perform pH-dependent stability studies (HPLC monitoring over 24 hours at pH 1–7).

Compare hydrochloride salt vs. free base degradation rates.

Use LC-MS to identify degradation products (e.g., quinone derivatives via oxidation).

Contradictions in IFRA safety assessments vs. academic studies may reflect differences in test concentrations or matrices.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.